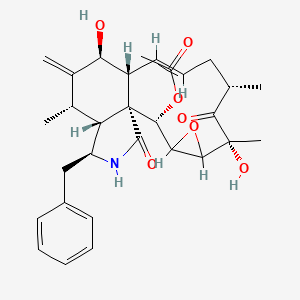
19,20-epoxycytochalasin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19,20-Epoxycytochalasin D is a natural product found in the fungus Xylaria . It is a cytochalasin, a type of fungal metabolite . It has been shown to have potent in vitro antiplasmodial activity and phytotoxicity .
Synthesis Analysis
The structure of 19,20-epoxycytochalasin D has been revised by spectroscopic methods (1H NMR, 13C NMR, HMQC, HMBC, and NOESY), and single-crystal X-ray diffraction analysis . Two new cytochalasins, deacetyl-19-epi-cytochalasin P1 and deacetyl-19,20-epoxycytochalasin D, were isolated from the endophytic fungus Diaporthe sp. RJ-47 .Molecular Structure Analysis
The molecular formula of 19,20-epoxycytochalasin D is C30H37NO7 . Its structure was determined via chromatographic and spectral methods . The structure of 19,20-epoxycytochalasin D from the fungus Xylaria hypoxylon has been revised to 19(βH), 20(αH)-epoxycytochalasin D .Chemical Reactions Analysis
The structure of 19,20-epoxycytochalasin D has been revised by spectroscopic methods (1H NMR, 13C NMR, HMQC, HMBC, and NOESY), and single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The molecular weight of 19,20-epoxycytochalasin D is 523.6 g/mol . Its molecular formula is C30H37NO7 . The computed properties include Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 4, Exact Mass of 523.25700252 g/mol, Monoisotopic Mass of 523.25700252 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 38, Formal Charge of 0, and Complexity of 1030 .科学的研究の応用
Cytotoxic Activity
19,20-Epoxycytochalasin D: exhibits potent cytotoxic activity against tumor cell lines. It was initially reported by Espada et al. from the fungus Xylaria hypoxylon. Spectroscopic studies, including single-crystal X-ray diffraction analysis, revealed that the stereochemistry of this compound should be revised to 19(bH), 20(aH)-epoxycytochalasin D . Notably, it showed an impressive IC50 level of 0.16 mM against the tumor cell line P-388.
Antimalarial Activity
This compound has been found in the endophytic fungus Nemania sp. UM10M. It is active against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum (with MIC values of 0.4 ng/ml for both strains) without inducing cytotoxicity in Vero cells .
Microfilament-Directed Agents
Considering the wide diversity of mechanisms by which cytochalasins damage malignant cells, researchers have explored their potential as microfilament-directed agents in clinical cancer management .
作用機序
Target of Action
19,20-Epoxycytochalasin D is a cytochalasin, a group of microbial metabolites known for their pronounced biological activities . It has been found to show potent cytotoxic activity against tumor cell lines . The primary targets of 19,20-epoxycytochalasin D are these tumor cells, specifically the P-388 cell line .
Mode of Action
It is known that cytochalasins, including 19,20-epoxycytochalasin d, have effects on mammalian cell morphology and cell division . They are also known to inhibit HIV-1 protease .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways related to cell division and growth .
Result of Action
The primary result of the action of 19,20-epoxycytochalasin D is its cytotoxic effect on tumor cells . It has been found to show potent cytotoxic activity against the P-388 tumor cell line .
将来の方向性
特性
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRAYUHVRYTTH-SJPOVNCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of 19,20-epoxycytochalasin D?
A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.
Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?
A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]
Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?
A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.
Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?
A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)
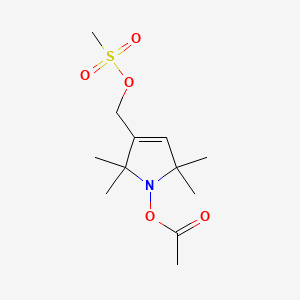
![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)
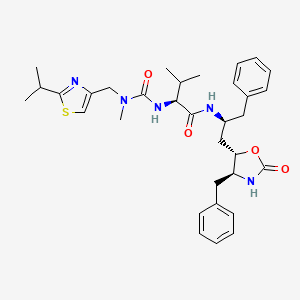
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
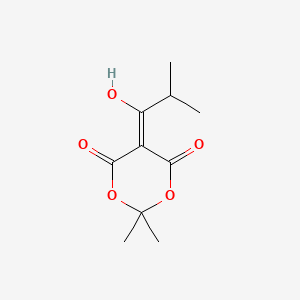
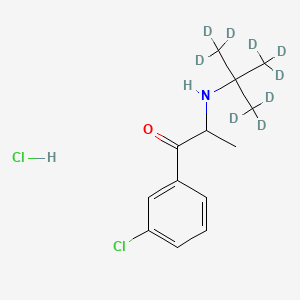
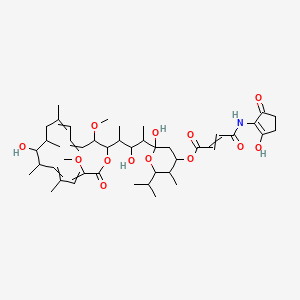

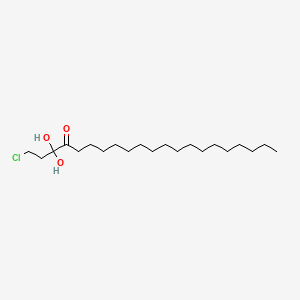
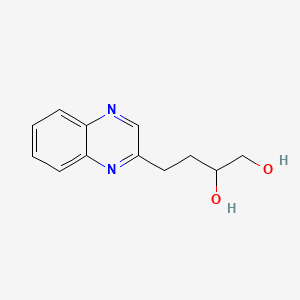

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)